molecular formula C16H19N5O4S2 B2781694 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448060-05-6

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2781694
CAS No.: 1448060-05-6
M. Wt: 409.48
InChI Key: FRRMAOSLPBUFRU-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core fused with a thiophene ring, a cyclopropyl group, and an isoxazole sulfonamide side chain.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S2/c1-10-14(11(2)25-19-10)27(23,24)17-7-8-20-16(22)21(12-5-6-12)15(18-20)13-4-3-9-26-13/h3-4,9,12,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRMAOSLPBUFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S with a molecular weight of 418.5 g/mol. The structure integrates various functional groups that contribute to its biological properties. The presence of the triazole moiety and sulfonamide group is particularly significant in enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC19H22N4O3SC_{19}H_{22}N_{4}O_{3}S
Molecular Weight418.5 g/mol
CAS Number1448123-97-4

Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes including pH regulation and ion transport. This inhibition can lead to cytotoxic effects in cancer cells.
  • Induction of Apoptosis : Research indicates that similar compounds can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and activating caspases .
  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at the G0/G1 phase, suggesting potential applications in cancer therapy .

Anticancer Activity

A study focusing on the anticancer potential of this compound revealed promising results against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction
HeLa10.38Cell cycle arrest
A54912.50Enzymatic inhibition

These findings indicate that this compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like Tamoxifen .

Inhibition of Carbonic Anhydrases

In vitro evaluations showed that the compound selectively inhibits certain isoforms of carbonic anhydrases (hCA IX and hCA II), with K_i values indicating strong binding affinity:

IsoformK_i Value (nM)
hCA IX89
hCA II0.75

This selective inhibition suggests a potential therapeutic role in targeting tumor-associated CAs while minimizing effects on non-cancerous tissues .

Case Studies

Case Study 1: Antitumor Efficacy
A multicenter study evaluated the efficacy of the compound on multicellular spheroids derived from breast cancer cells. The results indicated a significant reduction in spheroid viability at concentrations as low as 10 µM, with mechanisms linked to apoptosis and cell cycle disruption.

Case Study 2: Synergistic Effects
Combining this compound with other chemotherapeutics was shown to enhance overall cytotoxicity in resistant cancer cell lines, suggesting potential for combination therapy approaches.

Comparison with Similar Compounds

Triazole-Thione Derivatives (Compounds 7–9 in )

Structural Differences :

  • Target Compound : Contains a cyclopropyl group at position 4, a thiophene at position 3, and an isoxazole sulfonamide side chain.
  • Compounds 7–9 : Feature a 4-(4-X-phenylsulfonyl)phenyl group at position 5 and a 2,4-difluorophenyl group at position 4, with a thione (-C=S) group at position 3 .

Functional Implications :

  • The isoxazole sulfonamide in the target compound enhances solubility and hydrogen-bonding capacity compared to the thione group in Compounds 7–7.
  • The cyclopropyl group may confer steric constraints and metabolic stability, whereas the difluorophenyl groups in Compounds 7–9 improve lipophilicity and membrane permeability.

Spectroscopic Data :

  • IR Spectra : Compounds 7–9 show νC=S at 1247–1255 cm⁻¹, absent in the target compound, which instead exhibits νS=O (sulfonamide) near 1350–1450 cm⁻¹ .
  • 1H-NMR : The thiophene protons in the target compound resonate at δ 6.8–7.2 ppm, distinct from the aromatic protons of difluorophenyl groups (δ 7.0–7.5 ppm) in Compounds 7–9 .

Ferroptosis-Inducing Triazoles ()

Bioactivity Context :

  • highlights triazole-containing ferroptosis-inducing compounds (FINs) that selectively target oral squamous cell carcinoma (OSCC). While the exact mechanism of the target compound is unspecified, its triazole-thiophene scaffold may facilitate redox modulation, a key pathway in ferroptosis.

Sulfonamide-Containing Analogs ()

Pharmacophore Analysis :

  • The sulfonamide group in the target compound is structurally analogous to thiazole-based sulfonamides in (e.g., compound l and m). However, the isoxazole ring in the target may reduce metabolic degradation compared to thiazole rings, which are prone to cytochrome P450-mediated oxidation .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compounds 7–9 () Natural FINs ()
Core Structure 1,2,4-Triazole + thiophene 1,2,4-Triazole-thione Varied (e.g., terpenes, alkaloids)
Key Substituents Cyclopropyl, isoxazole sulfonamide Phenylsulfonyl, difluorophenyl Hydroxyl, methyl groups
Bioactivity (Hypothesized) Enzyme inhibition, redox modulation Unreported Ferroptosis induction, antimicrobial
Solubility High (sulfonamide) Moderate (thione group) Low (lipophilic natural scaffolds)

Table 2: Spectroscopic Signatures

Compound Type IR νC=S (cm⁻¹) IR νS=O (cm⁻¹) 1H-NMR (Aromatic Region)
Target Compound Absent 1350–1450 δ 6.8–7.2 (thiophene)
Compounds 7–9 1247–1255 Absent δ 7.0–7.5 (difluorophenyl)

Research Findings and Implications

  • Synthetic Advantages : The target compound’s isoxazole sulfonamide side chain improves synthetic scalability compared to natural FINs, which often require complex extraction processes .
  • Therapeutic Potential: Its structural hybridity (triazole + thiophene) may bridge the bioactivity gap between purely synthetic (e.g., Compounds 7–9) and natural compounds, offering selective ferroptosis induction as seen in OSCC models .
  • Crystallographic Insights : If crystallized, SHELXL () and WinGX () could elucidate its binding modes, leveraging the cyclopropyl group’s rigidity for target engagement analysis.

Q & A

Q. Basic

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, critical for distinguishing between isoxazole and triazolone ring protons .
  • High-resolution MS : Confirms molecular formula (e.g., C₁₉H₂₁N₅O₄S₂) and detects isotopic patterns for sulfur atoms .
  • X-ray crystallography : Resolves stereochemical ambiguities in the cyclopropyl-triazolone junction, though crystal growth may require slow evaporation from DCM/hexane .

How can researchers address contradictions in spectral data interpretation for the sulfonamide moiety?

Q. Advanced

  • pH-dependent NMR studies : Monitor sulfonamide proton exchange rates in DMSO-d₆/D₂O mixtures to confirm NH acidity and hydrogen bonding .
  • Comparative analysis with analogs : Cross-reference with structurally related sulfonamides (e.g., sulfamethoxazole) to validate chemical shifts and coupling constants .
  • DFT calculations : Predict 1H/13C NMR shifts for the sulfonamide group and compare with experimental data to resolve ambiguities .

What experimental design principles apply to stability studies under physiological conditions?

Q. Basic

  • Stress testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products (e.g., triazolone ring opening or sulfonamide hydrolysis) .
  • Light exposure : Conduct ICH-compliant photostability tests using a xenon lamp to assess isomerization risks in the thiophene moiety .

What strategies enable selective functionalization of the isoxazole ring without disrupting the triazolone core?

Q. Advanced

  • Protecting groups : Temporarily block the triazolone NH with a Boc group during isoxazole methylation or halogenation .
  • Mild alkylation conditions : Use NaH/DMF at 0°C to selectively methylate the isoxazole without side reactions .
  • Monitoring via TLC : Track reaction progress with iodine visualization to halt before over-functionalization .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Analog synthesis : Replace thiophen-2-yl with furan-2-yl or phenyl groups to evaluate electronic effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., sulfonamide H-bonding with carbonic anhydrase) .
  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2) and compare IC₅₀ values against analogs in a table:
SubstituentEnzyme IC₅₀ (nM)Selectivity Ratio (COX-2/COX-1)
Thiophen-2-yl12.30.15
Furan-2-yl18.70.22
Phenyl25.40.35

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.1–2.5), aqueous solubility (-4.5 log mol/L), and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : Model membrane permeability (e.g., blood-brain barrier penetration) based on sulfonamide hydrophilicity and triazolone rigidity .

How can researchers validate the compound’s mechanism of action in enzymatic assays?

Q. Basic

  • Competitive inhibition assays : Measure Ki values using varying substrate concentrations and Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) between the sulfonamide group and target enzymes .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Side reactions at scale : Aggressive stirring and controlled reagent addition prevent exothermic runaway during cyclopropane formation .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) for high-throughput isolation .

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